N-Boc-endo-3-aminotropane

Descripción general

Descripción

Synthesis Analysis The synthesis of N-Boc-endo-3-aminotropane and related β-peptides involves several key steps, including the use of Boc-protected methyl 3-aminopropanoate and the generation of protected 1-(aminomethyl)cycloalkanecarboxylic-acid derivatives from corresponding dihaloalkanes. These processes utilize enolate methylation and cycloaddition reactions, followed by base-induced molecular rearrangements to achieve the desired compound structure (Seebach et al., 1998).

Molecular Structure Analysis The molecular structure of synthesized compounds, including N-Boc-endo-3-aminotropane derivatives, has been extensively studied through crystallography and NMR spectroscopy. These analyses reveal the spatial arrangement of atoms within the molecules and their conformational dynamics, which are crucial for understanding their chemical behavior and reactivity (Mitra et al., 1996).

Aplicaciones Científicas De Investigación

Regioselective Protection of Amino Groups : The selective protection of endocyclic amino groups using tert-butoxycarbamate (Boc) is a crucial step in the synthesis of certain compounds. For instance, 3-nitropyrazole derivatives are key intermediates in this process, with the nitro substituent influencing the regiochemistry of the obtained protected compound (Orsini et al., 2005).

Polymerization of Novel Monomers : N-Boc protected amino groups play a significant role in the polymerization of novel monomers. For instance, the ring-opening metathesis polymerization of norbornene monomers carrying N-Boc protected amino groups has been efficiently catalyzed using ruthenium catalysts (Sutthasupa et al., 2009).

Solid-Phase Synthesis of Peptides : N-Boc amino acids are pivotal in the solid-phase synthesis of peptides under mild conditions. This method has been utilized for the synthesis of peptide amides, using photolysable anchoring linkages, demonstrating the versatility of N-Boc in peptide chemistry (Hammer et al., 2009).

Efficient Catalysis for N-tert-Butoxycarbonylation : The heteropoly acid H3PW12O40 has been identified as an efficient and environmentally friendly catalyst for the N-tert-butoxycarbonylation of amines. This process is crucial for producing N-Boc-protected amino acids, which are fundamental in peptide synthesis (Heydari et al., 2007).

Native Chemical Ligation in Peptide Synthesis : The synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine has been utilized in native chemical ligation, a technique used in peptide synthesis. This method demonstrates the functional application of N-Boc in creating complex peptide structures (Crich & Banerjee, 2007).

Safety And Hazards

Direcciones Futuras

Propiedades

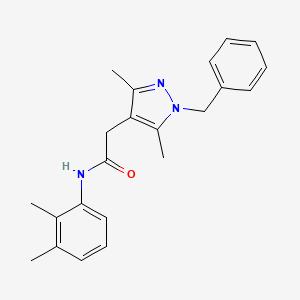

IUPAC Name |

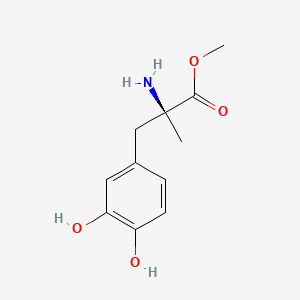

tert-butyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-9-4-5-10(14)7-8(13)6-9/h8-10H,4-7,13H2,1-3H3/t8?,9-,10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZJKEPNCNBWESN-PBINXNQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2CCC1CC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1CC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-endo-3-aminotropane | |

CAS RN |

207405-68-3, 744183-20-8 | |

| Record name | tert-butyl (1R,3R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-tert-butyl (1R,3S,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[6-(2,2,2-Trifluoroacetamido)hexyl]adenosine 5'-(dihydrogen phosphate)](/img/structure/B1144572.png)